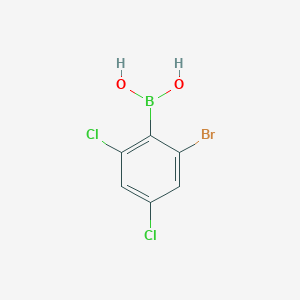

6-Bromo-2,4-dichlorophenylboronic acid

Description

Properties

IUPAC Name |

(2-bromo-4,6-dichlorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrCl2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMNZVKLHHQWPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Br)Cl)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

stability and storage of 6-Bromo-2,4-dichlorophenylboronic acid

An In-Depth Technical Guide to the Stability and Storage of 6-Bromo-2,4-dichlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Versatile Building Block

This compound is a vital reagent in modern synthetic chemistry, particularly valued as a building block in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its trifunctional aromatic core—featuring bromo, chloro, and boronic acid moieties—offers medicinal chemists a versatile scaffold for constructing complex molecular architectures found in numerous biologically active compounds and pharmaceutical candidates.[2] The stability of this reagent is paramount; its degradation can lead to failed reactions, the formation of impurities, and ultimately, compromised research outcomes. This guide provides a comprehensive, experience-driven overview of the factors governing the stability of this compound and outlines authoritative protocols for its optimal storage and handling.

Physicochemical Profile

A foundational understanding of the compound's properties is essential for its proper handling.

| Property | Value | Source(s) |

| IUPAC Name | (6-Bromo-2,4-dichlorophenyl)boronic acid | [3] |

| CAS Number | 1451392-86-1 | [3][4] |

| Molecular Formula | C₆H₄BBrCl₂O₂ | [3] |

| Molecular Weight | 269.71 g/mol | [3] |

| Appearance | White to light yellow crystalline powder or crystals | [5] |

| Purity | Typically ≥96-98% | [3][5] |

Core Stability & Degradation Pathways

While generally considered bench-stable for short periods, arylboronic acids are susceptible to several degradation pathways that can impact their purity and reactivity over time.[6] Understanding these mechanisms is key to mitigating them.

Dehydration to Boroxines (Anhydrides)

The most common and reversible process affecting solid boronic acids is dehydration to form a cyclic trimer anhydride, known as a boroxine. This is not a decomposition but an equilibrium process. However, the presence of boroxines alters the molecular weight and can complicate reaction stoichiometry if not accounted for. The equilibrium is driven by the presence of water; rigorous drying will favor the boroxine form.

Caption: Reversible dehydration of boronic acid to its boroxine anhydride.

Protodeboronation

Protodeboronation is an irreversible degradation pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This yields 1-bromo-2,4-dichlorobenzene as an impurity. This process can be catalyzed by acidic or basic conditions and is accelerated by the presence of water.[7] Given that many cross-coupling reactions are run under basic conditions, using a partially degraded starting material can significantly impact yield and purity.[7]

Caption: Protodeboronation pathway leading to an inert impurity.

Oxidative Degradation

Arylboronic acids are susceptible to oxidation, particularly in solution and in the presence of air or other oxidizing agents.[8][9] This process can lead to the formation of phenolic byproducts. The oxidative instability of boronic acids is a known challenge in biological contexts and for long-term solution storage.[10] While solid-state oxidation is slower, it contributes to gradual degradation over time, especially if the material is not stored under an inert atmosphere.

Authoritative Storage and Handling Protocols

Based on safety data sheets and best laboratory practices, the following protocols are recommended to maximize the shelf-life and integrity of this compound.

Recommended Storage Conditions

Adherence to strict storage conditions is the most effective strategy for preserving the compound's quality.

| Parameter | Recommendation | Rationale & Causality | Source(s) |

| Temperature | Refrigerate (0-8 °C) | Low temperatures slow the rate of all chemical degradation pathways, including protodeboronation and oxidation. | [1] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, directly inhibiting oxidative degradation and the hydrolysis that can facilitate protodeboronation. | [4][11] |

| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air. Opaque containers protect against potential light-catalyzed degradation. | [12][13][14] |

| Environment | Keep in a dry, cool, and well-ventilated place. A desiccator inside a refrigerator is ideal. | Protects from ambient moisture and temperature fluctuations. Good ventilation is a general safety requirement for chemical storage. | [11][14][15] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | These materials can directly catalyze or participate in the degradation of the boronic acid functional group. | [4][11] |

Safe Handling Procedures

Safe handling ensures both user safety and reagent purity.

-

Ventilation : Always handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3][12]

-

Avoid Contamination : Use clean, dry spatulas and glassware to prevent cross-contamination and the introduction of moisture.

-

Dispensing : When dispensing the reagent, work quickly to minimize its exposure to the atmosphere. If possible, flush the headspace of the container with an inert gas before re-sealing.

-

Cleaning : Wash hands and any exposed skin thoroughly after handling.[11]

Experimental Protocol: Quality Control & Stability Assessment

This protocol provides a self-validating system for researchers to assess the stability of their this compound stock over time.

Caption: Workflow for assessing the long-term stability of the boronic acid.

Methodology

-

Initial Characterization (Time = 0)

-

Objective : Establish a baseline for the pristine material.

-

a. Visual Inspection : Note the color and form (e.g., "white crystalline powder").

-

b. HPLC Analysis : Dissolve a small, accurately weighed sample in a suitable solvent (e.g., Acetonitrile/Water). Run an HPLC-UV analysis to determine the purity by peak area percentage. This is the most critical quantitative measure.

-

c. NMR Spectroscopy : Acquire a ¹H NMR spectrum. The aromatic region should show clean signals corresponding to the product. The presence of a singlet around 7-8 ppm could indicate the protodeboronated impurity (1-bromo-2,4-dichlorobenzene). The broad singlet for the B(OH)₂ protons is often visible but can exchange with water in the solvent.

-

-

Sample Storage

-

Objective : To expose the material to different environmental conditions.

-

a. Aliquoting : Divide the bulk sample into several smaller vials to avoid repeatedly exposing the main stock to the atmosphere.

-

b. Storage Conditions :

-

Ideal : Store aliquots in a desiccator, under an argon or nitrogen atmosphere, inside a refrigerator (4°C), protected from light.

-

Control (Sub-optimal) : Store one aliquot in a standard vial on a laboratory bench, exposed to ambient light, air, and temperature.

-

-

-

Time-Point Analysis (e.g., 1, 3, 6, 12 months)

-

Objective : To monitor for changes over time.

-

a. Sample Retrieval : At each time point, retrieve one aliquot from each storage condition.

-

b. Re-analysis : Repeat the exact same analyses as in Step 1 (Visual, HPLC, ¹H NMR).

-

-

Data Analysis and Interpretation

-

Objective : To quantify stability and make informed decisions.

-

a. Compare HPLC Data : A decrease in the main peak's area percentage and the appearance of new peaks (especially an early-eluting peak for the less polar protodeboronated impurity) indicates degradation.

-

b. Compare NMR Spectra : Look for the appearance or increase in the intensity of impurity signals identified at T=0.

-

Conclusion

This compound is a robust and highly valuable synthetic intermediate. However, its long-term stability is contingent upon a clear understanding of its potential degradation pathways—primarily dehydration, protodeboronation, and oxidation. By implementing the authoritative storage and handling protocols outlined in this guide, researchers and drug development professionals can ensure the integrity and reactivity of this critical reagent, thereby safeguarding the efficiency and reproducibility of their synthetic endeavors. Regular quality control, as detailed in the stability assessment protocol, provides a final layer of assurance for success in complex, multi-step syntheses.

References

- ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.

- Fisher Scientific. SAFETY DATA SHEET - 2,3-Dichlorophenylboronic acid.

- TCI Chemicals. (2025, March 24). SAFETY DATA SHEET - 5-(4-Bromophenyl)-4,6-dichloropyrimidine.

- Combi-Blocks, Inc. (2023, June 10). JQ-7806 - Safety Data Sheet.

- Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.

- Wikipedia. Boronic acid.

- CymitQuimica. (2024, December 19). Safety Data Sheet - (6-Bromo-2,3-dichlorophenyl)boronic acid.

- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3,5-Dichlorobenzeneboronic acid.

- Fisher Scientific. (2024, May 20). SAFETY DATA SHEET - Pyridine-3-boronic acid.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - m-Tolylboronic acid.

- Fluorochem. (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 1451392-86-1).

- Chem-Impex. 2,4-Dichlorophenylboronic acid.

- Molecules. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- MIT Technology Licensing Office. Boron-Containing Pharmacophore.

- PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts.

- Frontier Specialty Chemicals. Organoborons.

- Thermo Fisher Scientific. 2,4-Dichlorophenylboronic acid, 97%, Thermo Scientific Chemicals.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 2,4-Dichlorophenylboronic acid, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 6. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

- 9. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

commercial availability of 6-Bromo-2,4-dichlorophenylboronic acid

The following technical guide details the commercial availability, synthetic logic, and application protocols for 6-Bromo-2,4-dichlorophenylboronic acid .

Strategic Sourcing, Synthesis, and Application in Drug Discovery

Executive Summary

This compound (CAS: 2121514-51-8 ) is a highly specialized organoboron intermediate used primarily in the synthesis of complex pharmacophores via Suzuki-Miyaura cross-coupling.[1] Its unique substitution pattern—featuring a boronic acid moiety flanked by bulky halogen atoms (2-chloro and 6-bromo)—classifies it as a sterically hindered (2,6-disubstituted) arylboronic acid .

While commercially available, it is not a commodity chemical. It is typically sourced as a "make-to-order" or "stock-limited" building block from specialized organometallic vendors. This guide provides the critical data required to source, synthesize, and utilize this reagent effectively, mitigating the inherent risks of protodeboronation and low reactivity associated with hindered boronic acids.

Chemical Profile & Commercial Availability[2][3][4][5]

Identity & Specifications

| Property | Specification |

| IUPAC Name | (2-Bromo-4,6-dichlorophenyl)boronic acid |

| Common Name | This compound |

| CAS Number | 2121514-51-8 |

| Molecular Formula | C₆H₄BBrCl₂O₂ |

| Molecular Weight | 269.72 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity Standard | ≥97% (HPLC), confirmed by ¹H NMR and titration |

| Key Impurities | Boroxine trimer (anhydride), Protodeboronated arene (1-bromo-3,5-dichlorobenzene) |

Supply Chain Landscape

Unlike simple phenylboronic acids, this compound is rarely held in multi-kilogram inventory due to its hydrolytic instability.

-

Primary Suppliers: Specialized vendors such as Boroncore , Chemsigma , and BLD Pharm .

-

Lead Time: Typically 2–4 weeks for gram-scale; 6–8 weeks for bulk (>100g).

-

Cost Estimation: High-value tier (~

150 per gram depending on scale). -

Sourcing Strategy: For drug development campaigns, it is recommended to purchase a small validation sample (1g) to verify purity before committing to bulk orders, as "custom synthesis" batches can vary in anhydride content.

Synthetic Routes & Manufacturing Logic[7][8]

When commercial stock is unavailable, or for internal scale-up, the synthesis of this compound must be approached with strict regiochemical control.

The "Aniline Route" (Recommended)

Direct lithiation of 1-bromo-3,5-dichlorobenzene often yields the isomeric 4-bromo-2,6-dichlorophenylboronic acid due to the high acidity of the proton between the two chlorines. To guarantee the 6-bromo-2,4-dichloro pattern, the Sandmeyer-Borylation sequence starting from 2,4-dichloroaniline is the gold standard.

Step-by-Step Protocol:

-

Bromination: 2,4-Dichloroaniline is brominated (Br₂/AcOH) to yield 6-bromo-2,4-dichloroaniline . The amino group directs the bromine to the ortho position (C6), ensuring correct regiochemistry.

-

Sandmeyer Reaction: The aniline is diazotized (NaNO₂, H₂SO₄) and treated with KI to form 1-iodo-2-bromo-4,6-dichlorobenzene .

-

Halogen-Lithium Exchange: Treatment with i-PrMgCl or n-BuLi at -78°C selectively exchanges the Iodine (weaker C-I bond) over the Bromine or Chlorine.

-

Borylation: The resulting aryl-lithium/magnesium species is quenched with Trimethyl borate (B(OMe)₃) followed by acidic hydrolysis.

Synthesis Workflow Diagram

The following diagram illustrates the regioselective logic required to avoid isomeric impurities.

Caption: Regioselective synthesis pathway via aniline precursor vs. risk of direct lithiation.

Handling & Stability (Critical)

Protodeboronation Risk

Sterically hindered boronic acids, especially those with electron-withdrawing halogens, are prone to protodeboronation (loss of the boron group) under basic/aqueous conditions.

-

Mechanism: Base attack forms a tetrahedral boronate; steric strain from the 2,6-halogens weakens the C-B bond, facilitating cleavage.

-

Storage: Store at 2–8°C under Argon. Avoid prolonged exposure to moisture.

Quality Control Protocol

Before use in critical steps, validate the reagent:

-

¹H NMR (DMSO-d₆): Check for the disappearance of the B-OH protons (often broad singlets around 8-9 ppm) and the appearance of the parent arene (1-bromo-3,5-dichlorobenzene) signals.

-

Titration: Use D-Mannitol titration to determine the precise active boronic acid content, as gravimetric measurement may be skewed by boroxine anhydrides.

Application: Suzuki-Miyaura Coupling

Coupling this sterically hindered acid requires specialized catalytic systems. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail due to slow transmetalation and competitive deboronation.

Recommended Reaction Conditions

To overcome the "ortho-effect," use electron-rich, bulky phosphine ligands that facilitate oxidative addition and create an active pocket for transmetalation.

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(OAc)₂ + SPhos or XPhos Pd G2 | Buchwald ligands (SPhos/XPhos) are privileged for hindered substrates. |

| Base | K₃PO₄ (anhydrous) or CsF | Anhydrous bases reduce the concentration of OH⁻, minimizing protodeboronation. |

| Solvent | Toluene/Water (10:1) or Dioxane | Biphasic systems or non-protic polar solvents support the catalytic cycle. |

| Temperature | 80–100°C | High energy is needed to overcome the steric barrier of the 2,6-substitution. |

Catalytic Cycle & Steric Challenge

The diagram below highlights the critical bottleneck (Transmetalation) caused by the 2-Chloro and 6-Bromo substituents.

Caption: The Suzuki catalytic cycle highlighting the transmetalation bottleneck due to steric hindrance.

References

-

Boroncore Catalog Entry . This compound (CAS 2121514-51-8).[1][2] Retrieved from

- Cox, P. A., et al. (2016). "Protodeboronation of Heteroarylboronic Acids: Analysis of pH-Rate Profiles." Journal of the American Chemical Society, 138(29), 9145–9157.

- Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358-3366. (Protocol for hindered couplings).

-

Mongin, F., & Schlosser, M. (1996) . "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554.[3][4] (Foundational logic for lithiation regiochemistry).

Sources

Navigating the Chemistry of 6-Bromo-2,4-dichlorophenylboronic acid: A Guide to Safe Handling and Hazard Mitigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromo-2,4-dichlorophenylboronic acid is a substituted arylboronic acid, a class of compounds indispensable to modern organic synthesis. Its utility, primarily as a coupling partner in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, makes it a valuable building block in the synthesis of complex molecules, particularly in pharmaceutical and materials science research.[1] However, as with any reactive chemical intermediate, a thorough understanding of its potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. While toxicological data for this specific molecule is not extensively documented, a robust safety protocol can be developed by examining data from structurally analogous compounds and adhering to established best practices for handling arylboronic acids.

This guide provides a comprehensive overview of the potential hazards associated with this compound, drawing on safety data for similar halogenated phenylboronic acids. It outlines detailed safety precautions, handling protocols, and emergency procedures designed for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is the recognition that all chemical products should be treated with the awareness of potentially "having unknown hazards and toxicity".[2] A thorough risk assessment should be conducted before any new experimental work is undertaken.

Physicochemical Characteristics and Intrinsic Instability

Arylboronic acids are known to be sensitive to environmental conditions.[3] They can readily undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be reversible.[4] This transformation can alter the reagent's reactivity and stoichiometry. Furthermore, many boronic acids are sensitive to air and moisture, which can lead to degradation.[3] Protodeboronation, the cleavage of the C-B bond, is a known decomposition pathway for arylboronic acids, particularly under basic or acidic conditions, and can be accelerated by factors like steric hindrance or the presence of certain metals.[5][6]

Toxicological Profile (Assessed by Analogy)

Direct and comprehensive toxicological studies on this compound are limited. Therefore, its hazard profile is extrapolated from Safety Data Sheets (SDS) of structurally similar compounds, such as (6-Bromo-2,3-dichlorophenyl)boronic acid, 2,3-Dichlorophenylboronic acid, and 3,5-Dichlorophenylboronic acid.[7][8][9] The presence of multiple halogen substituents and the boronic acid moiety are the primary drivers of the anticipated toxicological effects.

| Hazard Classification | Category | GHS Hazard Statement | Supporting Evidence (Analogous Compounds) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Causes irritation to mucous membranes.[7][8][9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact can lead to skin irritation.[8][9] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Poses a significant risk of serious irritation upon contact.[8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract.[7][8][9] |

Potential for Genotoxicity

A critical consideration for professionals in drug development is the potential for process impurities to be genotoxic. Research has indicated that some arylboronic acids are weakly mutagenic in microbial assays.[5] Consequently, they may be classified as potential genotoxic impurities (PGIs), and regulatory bodies may require strict control of their residual levels in active pharmaceutical ingredients (APIs).[5] This underscores the importance of minimizing exposure and ensuring their removal during downstream processing.

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes the use of engineering and administrative controls to minimize hazards. PPE serves as the final barrier of protection.[10]

Engineering Controls

-

Chemical Fume Hood: All handling of this compound powder must be performed in a properly functioning chemical fume hood. This is crucial to prevent inhalation of the fine powder and to provide a contained environment in case of a spill.[7]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations of any chemical vapors or dusts.[11]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

A hazard assessment is required to select the appropriate PPE for any given task.[10] The minimum required PPE for handling this compound includes:

-

Eye and Face Protection: Chemical safety goggles are mandatory.[12] When there is a significant splash hazard, such as when handling larger quantities or solutions, a face shield should be worn in addition to goggles.[10]

-

Body Protection: A laboratory coat is required to protect against incidental contact.[12] For tasks with a higher risk of spills, such as transfers of larger quantities, an impervious apron should be worn.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[12] It is critical to inspect gloves for any defects before use and to use proper removal techniques to avoid skin contact.[2] For prolonged exposure or when handling solutions, consider double-gloving or using thicker, heavy-duty gloves.[10]

Caption: A logical workflow for chemical risk assessment.

Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is crucial for safety and experimental reproducibility.

Detailed Protocol for Handling and Use

This protocol outlines the necessary steps for safely weighing and using the solid reagent.

-

Preparation:

-

Don all required PPE: lab coat, safety goggles, and nitrile gloves.[10][12]

-

Ensure the chemical fume hood sash is at the appropriate height.

-

Prepare the work surface by laying down absorbent, disposable bench paper.

-

Assemble all necessary glassware and equipment (spatulas, weigh boats, reaction vessel) inside the fume hood.

-

-

Weighing and Transfer:

-

To minimize dust generation, do not pour the dry powder.[11] Use a spatula to carefully transfer the desired amount of this compound from its storage container to a tared weigh boat or directly into the reaction vessel.

-

Perform the transfer slowly and deliberately to avoid creating airborne dust.

-

Immediately and tightly close the storage container after dispensing the reagent.[3]

-

-

Post-Transfer and Cleanup:

-

Carefully wipe down the spatula and any surfaces with a damp cloth or paper towel to collect any residual dust.

-

Dispose of the weigh boat and contaminated cleaning materials in a designated solid hazardous waste container.[13]

-

Wash hands thoroughly with soap and water after handling is complete, even though gloves were worn.[2][13]

-

Caption: A step-by-step workflow for handling solid boronic acids.

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Store in a tightly closed container to prevent exposure to moisture and air.[3][11]

-

Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[3][9]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]

Emergency and Disposal Procedures

Spill Response

-

Small Spill (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material or sweeping compound to avoid raising dust.

-

Carefully sweep or vacuum the material into a suitable, labeled disposal container.[11]

-

Clean the spill area with soap and water.

-

-

Large Spill:

-

Evacuate the immediate area and alert laboratory personnel and the safety officer.

-

Prevent entry into the affected area.

-

Follow institutional procedures for large chemical spills.

-

First Aid Measures

Immediate action is required in case of exposure.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11]

-

Skin Contact: Remove contaminated clothing and shoes. Immediately flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

-

Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Waste Disposal

-

All surplus material and contaminated items (gloves, weigh boats, paper towels) must be disposed of as hazardous waste.[8]

-

Place waste in a suitable, closed, and clearly labeled container for disposal.[13]

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not let the product enter drains.[7][13]

Conclusion

This compound is a potent synthetic tool whose value is matched by its potential hazards. By understanding its toxicological profile through analogy, recognizing its inherent chemical sensitivities, and rigorously applying a multi-layered safety approach—encompassing engineering controls, appropriate PPE, and strict handling protocols—researchers can mitigate risks effectively. A culture of safety, built on the foundation of thorough risk assessment and procedural discipline, is the most critical element in harnessing the synthetic power of such reagents while ensuring the well-being of all laboratory personnel.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.

- BLD Pharmatech. (n.d.). BD01100497 - (2-Formylnaphthalen-1-yl)boronic acid Safety Data Sheet.

- Aaronchem. (2024). Safety Data Sheet - (E)-3-(4-bromophenyl)acrylic acid.

- CymitQuimica. (2024). Safety Data Sheet - (6-Bromo-2,3-dichlorophenyl)boronic acid.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3,5-Dichlorophenylboronic acid.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,3-Dichlorophenylboronic acid.

- MIT EHS. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Dichlorophenylborane.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- MilliporeSigma. (2024). SAFETY DATA SHEET - 1-Bromo-4-chlorobenzene.

- Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options Storage.

- University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.

- ChemTalk. (n.d.). Lab Safety Equipment & PPE.

- Org. Process Res. Dev. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4-Dichlorobenzeneboronic acid.

- Fluorochem. (n.d.). (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 1451392-86-1).

- Organic Syntheses. (n.d.). Procedure for the Preparation of Arylboronic Acids.

- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.

- PubMed. (2013). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy.

- ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Bromo-2,6-dichlorobenzene.

- PubMed. (2021). Reaction of Dichlorophenylborane with H-Si(100).

- NIH National Center for Biotechnology Information. (n.d.). Reaction of Dichlorophenylborane with H–Si(100).

- Molport. (n.d.). Compound 6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one.

- Sunway Pharm Ltd. (n.d.). 6-bromo-2,3-dichlorophenylboronic acid - CAS:1451392-86-1.

- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

Sources

- 1. mdpi.com [mdpi.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. cubework.com [cubework.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 13. aaronchem.com [aaronchem.com]

Methodological & Application

6-Bromo-2,4-dichlorophenylboronic Acid: A Strategic Building Block for Kinase Inhibitor Synthesis

Introduction: The Architectural Advantage of a Tri-substituted Phenylboronic Acid

In the landscape of medicinal chemistry, particularly in the domain of protein kinase inhibitors, the rational design of molecular scaffolds is paramount.[1][2] 6-Bromo-2,4-dichlorophenylboronic acid emerges as a highly strategic building block, offering a unique combination of steric and electronic properties. Its trifunctionalized phenyl ring provides a rigid core for the elaboration of complex molecules, with each substituent playing a distinct and crucial role in both chemical synthesis and biological activity.

The boronic acid moiety is a versatile functional group, renowned for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[3][4] The presence of two chlorine atoms at positions 2 and 4 significantly influences the electronic nature of the aromatic ring, often enhancing the potency of the final drug substance. The bromine atom at the 6-position introduces a significant steric challenge but also provides an additional, orthogonal handle for further functionalization or can serve as a key interaction point within a protein's binding pocket. This distinct substitution pattern makes it a valuable synthon in the construction of targeted therapeutics, most notably in the development of BRAF inhibitors for the treatment of melanoma.[5][6]

This guide provides an in-depth exploration of this compound as a building block. We will delve into its chemical properties, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling, and discuss its strategic importance in the synthesis of medicinally relevant compounds.

Chemical Properties and Safety Considerations

A comprehensive understanding of the physicochemical properties and safety profile of any chemical reagent is a prerequisite for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1451392-86-1 | [7] |

| Molecular Formula | C₆H₄BBrCl₂O₂ | [7] |

| Molecular Weight | 269.71 g/mol | [7] |

| Appearance | White to off-white solid | General Observation |

| Purity | Typically ≥97% | [7] |

Safety and Handling:

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek immediate medical attention if symptoms persist or in case of ingestion. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, and it is the primary application of this compound in medicinal chemistry.[8][9] The reaction involves the palladium-catalyzed coupling of the boronic acid with an organohalide. The steric hindrance imposed by the ortho-bromo substituent in this compound presents a synthetic challenge that necessitates careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base.[10][11]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of a BRAF Inhibitor Precursor

This protocol is adapted from the synthesis of potent BRAF inhibitors as described in patent literature, which utilizes a structurally analogous boronic acid. This procedure is designed to address the steric hindrance of the 6-bromo-2,4-dichlorophenyl moiety and is applicable for the coupling with heteroaryl chlorides, which are common components of kinase inhibitors.

Reaction Scheme:

(Illustrative scheme: this compound coupling with a generic heteroaryl chloride)

Materials:

-

This compound (1.0 equiv)

-

Heteroaryl chloride (e.g., 1H-pyrrolo[2,3-b]pyridine derivative) (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the heteroaryl chloride, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to create a stirrable slurry (approximately 0.1 M concentration with respect to the boronic acid).

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by an appropriate analytical technique, such as LC-MS or TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expert Insights:

-

Catalyst and Ligand Choice: The use of Pd(dppf)Cl₂ is crucial for this transformation. The dppf ligand is a bulky, electron-rich phosphine that facilitates the oxidative addition of the palladium to the heteroaryl chloride and promotes the reductive elimination step, even with sterically demanding substrates.

-

Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid to the boronate species, which is necessary for the transmetalation step.

-

Solvent System: The use of a dioxane/water solvent system is common for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing the solvents is important to prevent the oxidation of the Pd(0) active catalyst.

-

Steric Hindrance: The ortho-bromo substituent significantly slows down the rate of the Suzuki coupling. Therefore, higher reaction temperatures and longer reaction times are often required to achieve good conversion.

Application in Kinase Inhibitor Drug Discovery

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of kinase inhibitors. The 2,4-dichlorophenyl moiety is a common feature in many kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the kinase. The 6-bromo substituent can be used to probe for additional interactions or as a point for further chemical modification to improve potency, selectivity, or pharmacokinetic properties.

A prominent example is in the development of inhibitors for the BRAF kinase, a key target in melanoma.[5][6] The V600E mutation in BRAF is a driver mutation in over 50% of melanomas. Vemurafenib, a potent BRAF V600E inhibitor, features a related dichlorophenyl group. The synthesis of vemurafenib analogs and other BRAF inhibitors often involves a Suzuki coupling as a key step to introduce this substituted phenyl ring.[5][12]

Diagram: Workflow for Kinase Inhibitor Synthesis

Caption: A generalized workflow for the synthesis of kinase inhibitors.

Conclusion

This compound is a sophisticated and highly valuable building block for medicinal chemists engaged in the design and synthesis of targeted therapeutics. Its unique structural and electronic features provide a robust platform for the construction of complex molecules, particularly kinase inhibitors. While its steric hindrance presents a synthetic challenge, the application of well-chosen Suzuki-Miyaura coupling conditions, as detailed in this guide, allows for its efficient incorporation into drug candidates. The continued exploration of this and related building blocks will undoubtedly fuel the discovery of next-generation therapies for a range of diseases.

References

-

Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analogues. MDPI. Available at: [Link]

-

Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. Available at: [Link]

-

Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics. Available at: [Link]

-

Design and synthesis of novel fluorescently labeled analogs of vemurafenib targeting MKK4. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. PMC. Available at: [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

-

Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment. PubMed. Available at: [Link]

-

Suzuki coupling reaction of bromobenzene with phenylboronic acid. ResearchGate. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Organic & Biomolecular Chemistry. Available at: [Link]

-

Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. Available at: [Link]

-

Chemical route to the synthesis of dabrafenib. ResearchGate. Available at: [Link]

-

The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. Available at: [Link]

-

Boron Chemistry for Medical Applications. MDPI. Available at: [Link]

-

Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. ResearchGate. Available at: [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Available at: [Link]

-

Suzuki cross-coupling reaction. YouTube. Available at: [Link]

-

A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available at: [Link]

-

Suzuki reactions in novel liquids. DiVA. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1451392-86-1|(6-Bromo-2,3-dichlorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. diva-portal.org [diva-portal.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 12. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 6-Bromo-2,4-dichlorophenylboronic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling of 6-Bromo-2,4-dichlorophenylboronic acid. This substrate presents a unique combination of steric hindrance and electronic deactivation due to its ortho-dichloro substitution pattern and the adjacent bromine atom. These characteristics can significantly impede the key steps of the catalytic cycle, leading to low yields and side reactions.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve successful coupling outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction shows very low or no conversion to the desired product. Where should I start troubleshooting?

Low or no product formation is the most common issue and typically points to a failure in one of the core steps of the catalytic cycle. The steric bulk and electron-deficient nature of this compound make the reaction highly sensitive to the choice of catalyst, ligand, base, and solvent.

-

Causality: The primary bottlenecks are often a slow oxidative addition of the palladium catalyst to your aryl halide coupling partner (especially if it is also sterically hindered or an aryl chloride) and a difficult transmetalation step due to the electronically poor nature of the boronic acid.[1][2]

-

Troubleshooting Steps:

-

Re-evaluate the Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of substrate. You need a system designed to overcome high activation barriers.

-

Recommendation: Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][3][4] These ligands promote both the oxidative addition and the final reductive elimination step, which can be slow for hindered biaryls.[2][5]

-

Actionable Advice: Use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as XPhos, SPhos, or RuPhos.[6] Alternatively, use a pre-formed catalyst like XPhos Pd G3, which offers greater air stability and reliability.

-

-

Assess the Base: The base is not merely a spectator; it is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[7][8]

-

Recommendation: A stronger base is often required for electron-deficient boronic acids.

-

Actionable Advice: Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[9] K₃PO₄ is particularly effective in anhydrous conditions, which can help suppress side reactions.[10]

-

-

Check Reagent Quality and Stability: Boronic acids, especially electron-deficient ones, are susceptible to degradation via protodeboronation, where the C-B bond is cleaved.[5][11]

-

Recommendation: Ensure the integrity of your boronic acid.

-

Actionable Advice: Use freshly purchased this compound or purify it before use. Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which can release the boronic acid slowly under reaction conditions.[11][12][13]

-

-

Optimize Solvent and Temperature:

-

Recommendation: The reaction likely requires significant thermal energy. Ensure your solvent is appropriate for higher temperatures and is rigorously degassed.

-

Actionable Advice: Use high-boiling point aprotic solvents like dioxane, toluene, or DMF.[8] Start at a temperature of 80-100 °C and, if conversion remains low, cautiously increase it.[9][11] Crucially, thoroughly degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) to prevent oxygen from deactivating the Pd(0) catalyst.[11]

-

-

Q2: I'm observing a significant amount of a symmetrical biaryl byproduct derived from the homocoupling of my boronic acid. How can I prevent this?

Homocoupling occurs when two molecules of the boronic acid react with each other. This side reaction is often promoted by the presence of oxygen and/or Pd(II) species at the start of the reaction (if using a Pd(II) precatalyst).[5]

-

Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that homocouples the boronic acid. It can also be a sign that the oxidative addition to your aryl halide is much slower than the side reactions of the boronate complex.

-

Troubleshooting Steps:

-

Improve Inert Atmosphere Technique: This is the most critical factor.

-

Actionable Advice: Ensure all reagents, solvents, and the reaction vessel are rigorously deoxygenated. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

-

-

Use a Pd(0) Source or a Pre-catalyst: Starting with a Pd(II) source like Pd(OAc)₂ relies on in-situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient or lead to side reactions like homocoupling.

-

Actionable Advice: Use a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst (e.g., SPhos Pd G2) where the Pd is readily converted to the active Pd(0) state under the reaction conditions.

-

-

Modify Reaction Parameters:

-

Actionable Advice: Lowering the reaction temperature slightly may disfavor the homocoupling pathway relative to the desired cross-coupling. Additionally, using bulky ligands like XPhos can sterically hinder the formation of the homocoupled product.[6]

-

-

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield Suzuki coupling reactions with challenging substrates.

Caption: A step-by-step decision tree for troubleshooting Suzuki coupling.

Frequently Asked Questions (FAQs)

FAQ 1: What are the best initial conditions to try for coupling this compound?

For a challenging substrate, it is best to start with conditions that have proven effective for other sterically hindered and electronically deactivated partners.

| Parameter | Recommended Starting Condition | Rationale |

| Palladium Source | Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %) | Common, reliable Pd(0) and Pd(II) precursors. |

| Ligand | XPhos (2-5 mol %) or SPhos (2-5 mol %) | Bulky, electron-rich ligands that accelerate slow catalytic steps.[2][3] |

| Base | K₃PO₄ (2-3 equivalents) | A strong, non-nucleophilic base effective in anhydrous conditions to promote transmetalation and minimize protodeboronation.[10] |

| Solvent | Anhydrous Dioxane or Toluene | High-boiling aprotic solvents that are standard for difficult couplings. Must be rigorously degassed.[8][11] |

| Temperature | 100 °C | Sufficient thermal energy is typically required to overcome the high activation barriers.[9] |

| Concentration | 0.1 - 0.5 M | A standard concentration range for these reactions. |

FAQ 2: How do I choose the right palladium catalyst and ligand for this substrate?

The choice is dictated by the substrate's specific challenges: steric hindrance and electronic deactivation.

-

The Problem: The two ortho-chlorine atoms on the boronic acid create significant steric bulk around the boron center. This, combined with the electron-withdrawing nature of the halogens, makes the boronic acid a poor nucleophile for the transmetalation step.[7][8] Furthermore, if your coupling partner (the aryl halide) is also substituted at its ortho positions, the final reductive elimination step to form the C-C bond will be very slow.[14]

-

The Solution: Bulky, Electron-Rich Ligands:

-

Buchwald-type Biaryl Phosphine Ligands (e.g., XPhos, SPhos): These are the gold standard for difficult couplings.[2][6] Their large steric footprint (bulk) forces the aryl groups on the palladium intermediate into a geometry that favors reductive elimination. Their high electron density makes the palladium center more nucleophilic, which speeds up the initial oxidative addition step, especially with unreactive aryl chlorides.[2][3]

-

N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes): NHCs are strong sigma-donors and are even more electron-rich than phosphines. They form very stable palladium complexes that are highly active and resistant to decomposition at high temperatures, making them excellent for coupling unreactive aryl chlorides.[7]

-

The Suzuki Catalytic Cycle: Highlighting Challenging Steps

This diagram illustrates the catalytic cycle and pinpoints the steps most affected by sterically hindered and electron-poor substrates.

Caption: The key steps of the Suzuki cycle and their associated challenges.

FAQ 3: Can I use boronate esters instead of the boronic acid to improve stability and yield?

Absolutely. This is a highly recommended strategy, particularly when you suspect protodeboronation is contributing to low yields.

-

Advantages of Boronate Esters:

-

Enhanced Stability: Boronic acids can be prone to dehydration to form cyclic boroxine anhydrides or decomposition via protodeboronation. Converting them to esters, such as pinacol or neopentyl glycol esters, significantly increases their bench stability and resistance to degradation under reaction conditions.[12]

-

Improved Purification: Boronate esters are often crystalline solids that are easier to purify by chromatography or recrystallization than the corresponding boronic acids.

-

Slow Release Mechanism: In the reaction, the ester can act as a "slow-release" source of the active boronate species, keeping its instantaneous concentration low and potentially suppressing side reactions like homocoupling.[11]

-

-

Consideration: The hydrolysis of the boronate ester to the active boronate species is also base-mediated. Therefore, using a strong base (K₃PO₄, Cs₂CO₃) and sometimes a small amount of water (if compatible with your substrates) can be beneficial. However, many modern catalyst systems work well under strictly anhydrous conditions with boronate esters.[15]

Experimental Protocols

Protocol 1: General Screening Protocol for Optimizing Suzuki Coupling

This protocol is designed for a small-scale parallel screen to efficiently identify the optimal catalyst, base, and solvent for your specific coupling partners.

Materials:

-

Aryl Halide (1.0 eq)

-

This compound pinacol ester (1.2 - 1.5 eq)

-

Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

-

Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 3.0 eq)

-

Anhydrous Solvent (e.g., Dioxane)

-

Inert atmosphere glovebox or Schlenk line

-

Reaction vials with stir bars

Procedure:

-

Preparation (Inert Atmosphere): Oven-dry all glassware and vials. In a glovebox or under a positive pressure of argon, add the aryl halide (e.g., 0.1 mmol, 1.0 eq) and the boronic ester (e.g., 0.12 mmol, 1.2 eq) to each reaction vial.

-

Base Addition: Add the chosen base (e.g., K₃PO₄, 0.3 mmol, 3.0 eq) to each vial.

-

Catalyst/Ligand Addition: In a separate vial, prepare a stock solution of the catalyst/ligand in the chosen solvent to ensure accurate dispensing of small quantities. Add the appropriate volume of the catalyst solution to each reaction vial.

-

Solvent Addition: Add the anhydrous, degassed solvent to each vial to reach the desired concentration (e.g., 1.0 mL for 0.1 M).

-

Reaction: Seal the vials tightly.[11] Place the vials in a pre-heated aluminum heating block on a magnetic stir plate. Stir vigorously at the desired temperature (e.g., 100 °C) for the set time (e.g., 12-24 hours).

-

Analysis: After cooling to room temperature, take a small aliquot from each reaction. Dilute with a suitable solvent (e.g., acetonitrile or ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion and identify any byproducts.

References

- Benchchem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem Technical Support.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.

- Organic & Biomolecular Chemistry. (n.d.).

- ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.

- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.

- ACS Publications. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.

- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Wikipedia. (n.d.). Suzuki reaction.

- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.

- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....

- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

- PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.

- Organic & Biomolecular Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Royal Society of Chemistry.

- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.

- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.

- Organic Chemistry Portal. (n.d.).

- MDPI. (2023). Preformed Pd(II)

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 4. pure.hw.ac.uk [pure.hw.ac.uk]

- 5. Yoneda Labs [yonedalabs.com]

- 6. reddit.com [reddit.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Substituted arene synthesis by alkylation or arylation [organic-chemistry.org]

Technical Support Center: Minimizing Homocoupling in 6-Bromo-2,4-dichlorophenylboronic Acid Couplings

Ticket ID: #Suzuki-Troubleshoot-246 Subject: Optimization of Suzuki-Miyaura Coupling for Sterically Hindered, Polyhalogenated Boronic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Perfect Storm" Substrate

You are working with 6-Bromo-2,4-dichlorophenylboronic acid . This is not a standard substrate; it represents a "perfect storm" of difficulty in cross-coupling chemistry due to three converging factors:

-

Extreme Steric Hindrance: The boron atom is flanked by a Chlorine (C2) and a Bromine (C6). This 2,6-disubstitution creates a massive kinetic barrier to transmetallation , the step where the boronic acid transfers its aryl group to the Palladium center.

-

Electronic Destabilization: The electron-withdrawing nature of the halogens makes the C-B bond highly susceptible to protodeboronation (hydrolysis of the C-B bond), especially in aqueous base.

-

Competing Reactivity: The ortho-Bromine is a potential leaving group. If the catalyst is not highly selective, it may insert into the C-Br bond of the boronic acid itself, leading to oligomerization.

The Core Problem: When transmetallation is slow (due to sterics), the catalytic cycle stalls. The boronic acid accumulates in the solution. If any oxidant (like trace Oxygen) is present, the stalled Palladium species will catalyze the oxidative dimerization of your boronic acid (Homocoupling) rather than the desired cross-coupling.

Diagnostic Matrix: What is your crude mixture telling you?

Before changing conditions, analyze your reaction outcome.[1] Use this matrix to identify the root cause.

| Observation (LCMS/TLC) | Diagnosis | Root Cause |

| Major Product: Biaryl Dimer (Ar-Ar) | Oxidative Homocoupling | Oxygen Ingress. The catalyst is active but is being hijacked by |

| Major Product: De-boronated Arene (Ar-H) | Protodeboronation | Base/Solvent Incompatibility. The C-B bond is hydrolyzing faster than it can transmetallate. |

| Major Product: Unreacted Halide + Boronic Acid | Catalyst Arrest | Ligand Failure. The catalyst cannot overcome the steric barrier to transmetallation. |

| Major Product: Oligomers/Polymers | Self-Arylation | Chemoselectivity Failure. Catalyst is inserting into the C-Br bond of the boronic acid. |

The Mechanistic Battlefield

To solve this, you must visualize the competition between the desired cycle and the side reactions.

Figure 1: The catalytic bottleneck. The 2,6-disubstitution blocks Transmetallation. If this step is slow, the intermediate waits. If Oxygen is present, it diverts to Homocoupling.[2] If Water/Base is too aggressive, it diverts to Protodeboronation.

Optimization Protocols

Protocol A: The "Zero-Oxygen" Standard (Mandatory)

Goal: Eliminate the oxidant required for homocoupling.

Homocoupling is almost exclusively an oxidative process. If you remove the oxidant (

-

Do not just sparge. Sparging (bubbling gas) is often insufficient for sensitive reactions.

-

Freeze-Pump-Thaw: Perform 3 cycles of freeze-pump-thaw on your solvent before adding the catalyst.

-

Reaction Vessel: Use a sealed pressure tube or a Schlenk flask. Do not use a standard reflux condenser open to a nitrogen line (back-diffusion of air is common).

-

Catalyst Addition: Add the catalyst as a solid in a glovebox if possible, or as a solution injected through a septum after degassing.

Protocol B: Kinetic Control via Slow Addition

Goal: Keep the concentration of Boronic Acid low.

If the concentration of boronic acid is low, the rate of the second-order homocoupling reaction drops significantly (

-

Setup: Dissolve your this compound in the organic solvent (e.g., THF or Dioxane).

-

Reactor: Place the Aryl Halide, Base, and Catalyst in the main reaction vessel.

-

Execution: Use a syringe pump to add the boronic acid solution dropwise over 1–2 hours at the reaction temperature.

-

Note: Ensure the catalyst acts faster than the protodeboronation rate, or you will just slowly add boronic acid that immediately hydrolyzes.

-

Protocol C: The "Buchwald" Catalyst System

Goal: Force the difficult transmetallation.

Standard catalysts like

-

Recommended Pre-catalyst: XPhos Pd G3 or SPhos Pd G3 .

-

Why? These "Generation 3" precatalysts activate immediately without requiring reduction, preventing the induction period where homocoupling often starts.

-

Ligand Choice:SPhos is specifically designed for 2,6-disubstituted systems. XPhos is excellent for aryl chlorides.

-

-

Base Selection: Switch to

(anhydrous) or-

Why? Carbonate bases (

) can be too harsh and promote deboronation. Phosphate is milder and buffers the pH.

-

Troubleshooting FAQs

Q1: I see the dimer, but I degassed thoroughly. What else causes homocoupling?

A: Check your catalyst loading. If you use a Pd(II) source (like

-

Fix: Use a Pd(0) source (like

) or a pre-reduced Buchwald G3/G4 precatalyst.[3]

Q2: My boronic acid is disappearing, but I only get the de-boronated arene (1-Bromo-3,5-dichlorobenzene). A: You are suffering from Protodeboronation . The electron-withdrawing Cl/Br groups make the C-B bond weak.

-

Fix 1: Reduce water. Use anhydrous Toluene/Dioxane with anhydrous

. -

Fix 2: Switch to a MIDA Boronate or Pinacol Ester . These are significantly more stable than the free acid. The free acid releases slowly from the MIDA boronate, keeping the active concentration low (simulating Protocol B).

Q3: Can I use the this compound as the electrophile instead?

A: This is a risky strategy but valid. If you switch roles and use a different boronic acid (partner) + 6-Bromo-2,4-dichlorophenyl bromide (ignoring the boronic acid moiety), you might have better luck. However, since your molecule is a boronic acid, you would need to protect the B(OH)2 as a trifluoroborate (

References

-

Mechanisms of Homocoupling: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006.

-

Buchwald Ligands for Hindered Systems: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

-

Protodeboronation Studies: Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 2017.

-

Slow Addition Protocols: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.

Sources

catalyst poisoning in Suzuki reactions involving 6-Bromo-2,4-dichlorophenylboronic acid

This is a technical support guide designed for the Advanced Catalysis Support Center . It addresses the specific challenges of using 6-Bromo-2,4-dichlorophenylboronic acid in Suzuki-Miyaura cross-couplings.

Topic: Troubleshooting Catalyst Poisoning & Instability with this compound Ticket ID: #SZK-26-HALO-BR Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Poisoning" Mirage

Welcome to the support center. You are likely here because your reaction involving This compound has stalled, precipitated Pd black, or resulted in low yields.

Immediate Diagnosis: While "catalyst poisoning" is a valid concern, with this specific substrate (a 2,6-disubstituted arylboronic acid), the primary failure mode is often Rapid Protodeboronation , which mimics catalyst death. The steric bulk of the 2-chloro and 6-bromo substituents, combined with their electron-withdrawing nature, accelerates the cleavage of the C-B bond, destroying your nucleophile before it can enter the catalytic cycle.

This guide distinguishes between True Catalyst Poisoning (Metal deactivation) and Substrate Suicide (Protodeboronation) and provides a corrected protocol.

Diagnostic Workflow (Interactive Logic)

Before altering your catalyst, use this logic flow to identify the root cause of the failure.

Figure 1: Diagnostic decision tree for distinguishing between deboronation and catalyst arrest.

Technical Deep Dive: Mechanisms of Failure

A. The Protodeboronation Trap (The "Ghost" Poison)

The 2,6-disubstitution pattern (2-Cl, 6-Br) creates severe steric strain around the boron atom. In the presence of aqueous base (standard Suzuki conditions), the tetrahedral boronate intermediate forms but rapidly collapses to release the boronic acid moiety, replaced by a proton.

-

Why it happens: The ortho-substituents twist the C-B bond out of planarity with the aromatic ring, reducing conjugation and making the C-B bond weaker. The electron-withdrawing halogens further stabilize the transient carbanion/sigma-complex, accelerating hydrolysis [1].[1]

-

Result: You lose your stoichiometry. The catalyst is fine, but it has no partner to react with.

B. True Catalyst Poisoning (Halide Inhibition)

If your reaction accumulates high concentrations of Bromide or Chloride ions (from the starting material or decomposition), these halides can oversaturate the Palladium center.

-

Mechanism: Formation of inactive palladate species like [PdBr4]2- or bridging halide dimers [L-Pd(μ-X)]2.[1]

-

Relevance to this substrate: High.[2][3] The substrate itself is 55% halogen by weight.

C. Competitive Oxidative Addition (Chemoselectivity)

Your substrate contains a C-Br bond (position 6).[1]

-

Risk: The active Pd(0) catalyst may insert into the C-Br bond of the boronic acid instead of your external electrophile.

-

Outcome: Self-polymerization or formation of homocoupling byproducts.[1] This consumes the catalyst and precipitates Pd black.

Troubleshooting & FAQ

Q1: My reaction turns black immediately upon heating. Is the catalyst dead? A: Yes, "Pd black" indicates the formation of bulk Palladium(0) aggregates. This happens when the catalytic cycle stalls.

-

Cause: The Transmetallation step is too slow because of the steric bulk at the 2,6-positions of your boronic acid. The Pd(II) intermediate waits too long for the boron to arrive and eventually decomposes.

-

Fix: You must accelerate transmetallation. Use a ligand with high trans-effect (e.g., XPhos or SPhos ) and increase the catalyst loading to 2-5 mol%.[1]

Q2: I see the deboronated product (1-bromo-3,5-dichlorobenzene). Should I add more base? A: NO. Adding more base (especially hydroxide or carbonate) will accelerate the decomposition.

-

Fix: Switch to a mild, anhydrous base system. Potassium Phosphate Tribasic (K3PO4) suspended in toluene/water (10:1) or strictly anhydrous Cesium Fluoride (CsF) in dioxane are superior for unstable boronic acids [2].

Q3: Can I use the Pinacol ester (Bpin) instead of the acid? A: Generally, yes. Pinacol esters are more stable towards protodeboronation than the free acid. However, for 2,6-disubstituted systems, even the ester can hydrolyze and deboronate. A MIDA boronate is the gold standard for this level of instability, as it releases the active species slowly [3].

Optimized Experimental Protocol

This protocol is engineered to minimize protodeboronation and maximize transmetallation rates for sterically hindered, polyhalogenated boronic acids.

Materials Checklist

-

Catalyst: XPhos Pd G3 (Third Generation Buchwald Precatalyst) - Crucial for fast activation.[1]

-

Ligand: XPhos (add 1:1 w/ catalyst if not using G3 precatalyst).

-

Base: K3PO4 (finely ground, anhydrous).[4]

-

Solvent: Toluene / Water (10:1 ratio) or THF.

-

Substrate: this compound (1.5 equivalents).

Step-by-Step Procedure

-

Charge the Vessel: In a glovebox or under active Argon flow, add:

-

Solvent Addition: Add degassed Toluene and Water (ratio 10:1).

-

Note: The small amount of water is necessary for the boronic acid activation but keeping it low suppresses deboronation.

-

-

Temperature Ramp:

-

Do not plunge into a hot bath.

-

Stir vigorously at Room Temperature for 10 minutes.

-

Heat to 40-60°C . Avoid reflux (100°C+) unless absolutely necessary. High heat accelerates deboronation exponentially faster than the coupling reaction.

-

-

Monitoring: Check by HPLC/UPLC after 1 hour. If the boronic acid is consumed but starting material remains, add a second portion of boronic acid (0.5 equiv).

Data Comparison: Base Selection

| Base System | Yield (%) | Major Byproduct | Verdict |

| Na2CO3 / DME / H2O | < 10% | 1-bromo-3,5-dichlorobenzene | FAILED (Rapid Deboronation) |

| K2CO3 / DMF | 15-20% | Homocoupling / Pd Black | POOR (Catalyst Poisoning) |

| K3PO4 / Toluene / H2O | 85% | Minimal | OPTIMAL |

| CsF / Dioxane (Dry) | 78% | Unreacted SM | GOOD (Slower rate) |

Visualizing the Failure Mechanism

The following diagram illustrates the competition between the productive cycle and the destructive protodeboronation pathway.

Figure 2: Competition between productive coupling and protodeboronation.[1] Note that the steric bulk slows Transmetallation, giving the destructive hydrolysis pathway time to dominate.

References

-

Cox, P. A., et al. (2014). "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry, 79(11), 5365–5368.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[5] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[5][6] Journal of the American Chemical Society, 132(40), 14073–14075.

-

Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Can Be Utilized in Cross-Coupling Reactions." Journal of the American Chemical Society, 132(22), 7601–7603.

Sources

- 1. 5467-74-3|(4-Bromophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protodeboronation [organic-chemistry.org]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

effect of temperature on the outcome of reactions with 6-Bromo-2,4-dichlorophenylboronic acid

Technical Support Center: 6-Bromo-2,4-dichlorophenylboronic Acid Reaction Optimization

Current Status: Online Agent Role: Senior Application Scientist Ticket ID: #BORON-246-OPT

Executive Summary: The Steric-Stability Paradox